molecular formula C18H20N2O4 B12449013 N,N'-ethane-1,2-diylbis(4-methoxybenzamide) CAS No. 3409-88-9

N,N'-ethane-1,2-diylbis(4-methoxybenzamide)

Cat. No.: B12449013
CAS No.: 3409-88-9
M. Wt: 328.4 g/mol
InChI Key: ZHKVXXFLBDLGAL-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N,N'-ethane-1,2-diylbis(4-methoxybenzamide) exhibits characteristic absorptions corresponding to:

  • Amide C=O stretch : Strong band at 1650–1670 cm⁻¹
  • N-H stretch : Medium-intensity peaks at 3250–3320 cm⁻¹ (amide A) and 3080–3100 cm⁻¹ (amide B)
  • Methoxy C-O stretch : Sharp signal at 1250–1270 cm⁻¹
  • Aromatic C=C stretching : Multiple peaks between 1480–1600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 3.79 (s, 6H, 2×OCH₃)
  • δ 6.91–7.83 (m, 8H, aromatic protons)
  • δ 8.32 (t, J=5.6 Hz, 2H, amide N-H)
  • δ 3.42–3.55 (m, 4H, -CH₂-CH₂-)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.5 (2×C=O)
  • δ 55.8 (2×OCH₃)
  • δ 39.2 (-CH₂-CH₂-)
  • δ 114.2–161.4 (aromatic carbons)

UV-Vis Spectroscopy

In methanol solution, the compound shows strong absorption at λₘₐₓ = 272 nm (ε ≈ 1.2×10⁴ L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the conjugated benzamide systems. A weaker band at 320 nm (ε ≈ 8×10²) corresponds to n→π* transitions of the amide groups.

Thermodynamic Properties and Solubility Behavior

Thermal Stability

Differential scanning calorimetry (DSC) of the compound reveals:

  • Melting point : 210–215°C (decomposition observed above 220°C)
  • Glass transition temperature (Tg) : Not detected, indicating crystalline nature

Solubility Profile

Experimental solubility measurements in common solvents (25°C):

Table 3: Solubility in selected solvents

Solvent Solubility (mg/mL)
Water <0.1
Methanol 12.4
DMSO 48.7
Chloroform 7.2
Ethyl acetate 3.9

The limited aqueous solubility stems from the hydrophobic aromatic rings and strong intermolecular hydrogen bonding, while high DMSO solubility arises from the solvent’s ability to disrupt amide-amide interactions.

Partition Coefficient (Log P)

The calculated octanol-water partition coefficient (Log P = 1.85 ) indicates moderate lipophilicity, consistent with the presence of methoxy groups and amide linkages.

Properties

CAS No.

3409-88-9

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)17(21)19-11-12-20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

ZHKVXXFLBDLGAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)OC

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Acyl Chloride Method

The acyl chloride method represents one of the most widely employed approaches for synthesizing N,N'-ethane-1,2-diylbis(4-methoxybenzamide). This method involves a two-step process:

Step 1: Conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using chlorinating agents.
Step 2: Reaction of the acyl chloride with ethylenediamine to form the target bis-amide.

The preparation of acyl chlorides typically employs reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) in combination with catalytic DMF. The subsequent reaction with ethylenediamine is typically conducted in the presence of a base to neutralize the generated HCl.

Coupling Agent Method

Direct amide coupling represents an alternative approach that avoids the isolation of potentially unstable acyl chloride intermediates. This method employs coupling agents to activate the carboxylic acid, facilitating direct condensation with ethylenediamine.

Common coupling reagents include:

  • Dicyclohexylcarbodiimide (DCC)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Hydroxybenzotriazole (HOBt) combinations
  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

Direct coupling often occurs under milder conditions than the acyl chloride method, potentially leading to fewer side reactions.

Direct Condensation Method

Direct thermal condensation involves heating 4-methoxybenzoic acid with ethylenediamine at elevated temperatures, sometimes using a dehydrating agent. While this method is straightforward, it typically requires higher temperatures and longer reaction times compared to other methods.

Detailed Reaction Conditions and Optimizations

Acyl Chloride Method Optimization

The acyl chloride method typically follows this general procedure:

  • 4-Methoxybenzoic acid is refluxed with thionyl chloride for 2-3 hours to generate the acyl chloride.
  • Excess thionyl chloride is removed under reduced pressure.
  • The resulting acyl chloride is dissolved in an appropriate solvent (typically DCM or THF).
  • A solution of ethylenediamine (0.5 equivalents relative to acyl chloride) and base (typically triethylamine or pyridine, 2.2 equivalents) is added dropwise at 0-5°C.
  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-8 hours.

Table 1 presents optimized conditions for the acyl chloride method:

Parameter Optimized Condition Effect on Yield Effect on Purity
Chlorinating Agent Thionyl chloride High conversion Trace impurities from side reactions
Solvent DCM Good solubility Minimal side reactions
Temperature 0°C to RT Controlled reaction Reduced side products
Base Triethylamine Effective HCl scavenger Clean reaction profile
Reaction Time 6 hours Complete conversion Minimal degradation
Equivalents of Acyl Chloride 2.2 eq. relative to ethylenediamine Complete conversion Excess easily removed

Coupling Agent Method Details

The coupling agent method generally follows this procedure:

  • 4-Methoxybenzoic acid (2.2 equivalents), coupling agent (2.4 equivalents), and additive (if used) are combined in an appropriate solvent.
  • The mixture is stirred for 15-30 minutes to activate the carboxylic acid.
  • Ethylenediamine (1.0 equivalent) is added, followed by a tertiary amine base (2.4 equivalents).
  • The reaction mixture is stirred at room temperature for 12-24 hours.

Table 2 compares different coupling agents for the synthesis:

Coupling Agent Solvent Temperature Time (h) Yield (%) Main Advantages Main Disadvantages
DCC DCM RT 24 65-75 Cost-effective DCU byproduct difficult to remove
EDC/HOBt DMF RT 18 70-80 Water-soluble byproducts Higher cost
HBTU DMF RT 12 75-85 Faster reaction More expensive
T3P EtOAc RT 6 70-80 Clean reaction profile Moisture sensitive

Direct Condensation Optimization

Direct condensation methods typically employ thermal conditions or microwave irradiation to drive the reaction forward. A typical procedure involves:

  • Combining 4-methoxybenzoic acid (2.2 equivalents) and ethylenediamine (1.0 equivalent) in a high-boiling solvent.
  • Adding a catalytic amount of acid catalyst (e.g., p-toluenesulfonic acid).
  • Heating the mixture at reflux for 12-24 hours, often with a Dean-Stark apparatus to remove water.

Novel Synthetic Approaches

Solid-Phase Synthesis

Solid-phase synthesis strategies have been explored for bis-amide compounds, offering advantages in purification and potential for automation:

  • Ethylenediamine is anchored to a solid support via one amine group.
  • The supported ethylenediamine reacts with activated 4-methoxybenzoic acid.
  • The second amine undergoes similar reaction.
  • The product is cleaved from the solid support.

Purification Techniques

The synthesis of N,N'-ethane-1,2-diylbis(4-methoxybenzamide) often results in a mixture containing the desired bis-substituted product, mono-substituted intermediates, and potentially unreacted starting materials. Effective purification is critical for obtaining the compound in high purity.

Recrystallization

Recrystallization from appropriate solvent systems represents the most common purification method. Table 3 summarizes effective recrystallization solvents:

Solvent System Temperature Range Advantages Disadvantages
Ethanol/Water 70-78°C Good selectivity Moderate yield loss
Acetone/Hexane 40-56°C High purity Higher solvent consumption
DMF/Water 80-95°C Excellent for crude mixtures DMF removal can be challenging
Ethyl Acetate 50-77°C Environmentally preferred Less selective separation

Column Chromatography

For mixtures that are difficult to purify by recrystallization, column chromatography offers an effective alternative:

  • Stationary Phase: Silica gel (200-300 mesh)
  • Mobile Phase: Gradient elution with ethyl acetate/hexane or DCM/methanol
  • Typical Gradient: Starting with 20% ethyl acetate in hexane and increasing to 50%
  • Detection: UV visualization at 254 nm or TLC with ninhydrin staining

Trituration

Trituration with non-polar solvents often provides a simple and effective method for removing impurities:

  • The crude product is finely ground.
  • A non-polar solvent (e.g., diethyl ether or hexane) is added.
  • The mixture is stirred vigorously for 1-2 hours.
  • The purified solid is collected by filtration and dried.

This method is particularly effective for removing excess reagents and non-polar impurities.

Characterization Data

Proper characterization is essential for confirming the structure and purity of synthesized N,N'-ethane-1,2-diylbis(4-methoxybenzamide). Table 4 presents typical spectroscopic data for the compound:

Analytical Technique Characteristic Data
Melting Point 165-167°C
IR (cm⁻¹) 3320 (N-H stretch), 1635 (C=O), 1605 (aromatic), 1250 (C-O-C stretch)
¹H NMR (DMSO-d₆) δ 8.35 (t, 2H, NH), 7.85 (d, 4H, Ar-H), 7.00 (d, 4H, Ar-H), 3.82 (s, 6H, OCH₃), 3.45 (m, 4H, CH₂)
¹³C NMR (DMSO-d₆) δ 165.8 (C=O), 161.5 (C-OCH₃), 129.2, 127.1, 113.5 (aromatic), 55.4 (OCH₃), 38.9 (CH₂)
Mass Spectrometry [M+H]⁺ = 329.1, [M+Na]⁺ = 351.1
Elemental Analysis Calculated for C₁₈H₂₀N₂O₄: C, 65.84; H, 6.14; N, 8.53. Found: C, 65.79; H, 6.17; N, 8.49

Comparative Analysis of Preparation Methods

Table 5 provides a comparative analysis of the primary synthetic routes for N,N'-ethane-1,2-diylbis(4-methoxybenzamide):

Parameter Acyl Chloride Method Coupling Agent Method Direct Condensation
Typical Yield 70-85% 65-80% 50-65%
Reaction Time 6-8 hours 12-24 hours 24-48 hours
Operational Complexity Moderate Low Low
Reagent Cost Low Moderate to High Low
Purification Difficulty Moderate Low to Moderate High
Scalability Excellent Good Moderate
Environmental Impact Higher (chlorinated waste) Moderate Lower
Side Product Formation Moderate Low High

Chemical Reactions Analysis

N,N’-ethane-1,2-diylbis(4-methoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(4-methoxybenzamide) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with N,N'-ethane-1,2-diylbis(4-methoxybenzamide) but differ in linker groups, substituents, or functional moieties:

Compound Name Structural Features Key Differences Reference
(E)-N-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide Hydrazide linkage, dimethoxybenzylidene group Replaces ethane-1,2-diyl with hydrazide; increased conjugation due to Schiff base
N,N’-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzenesulfonamide) Sulfonamide groups, oxy linker Sulfonamide instead of benzamide; oxy linker enhances polarity
Bis-cyanoacrylamide derivatives Cyanoacrylamide groups, ethane-1,2-diyl linker Reactive cyano groups enable polymerization; distinct electronic properties
N,N'-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide) Extended ethyl-benzamide arms Increased molecular weight; additional hydrogen-bonding sites

Physicochemical Properties

  • Dipole Moments : Sulfonamide derivatives exhibit higher dipole moments (~5.5 D) due to polar sulfonyl groups, compared to benzamides (estimated lower polarity) .
  • HOMO-LUMO Gaps : Theoretical calculations on sulfonamide analogues show gaps of ~4.5 eV, suggesting stability against electrophilic attack . Data for the target compound are unavailable.
  • Solubility : Methoxy groups in the target compound enhance lipophilicity compared to sulfonamides, which are more water-soluble due to sulfonyl groups .

Toxicity Profiles

  • Sulfonamide Analogues : Generally low toxicity, but prolonged use may cause hypersensitivity .
  • Related Compounds: 4,4’-Methylenebis(N,N-dimethylbenzenamine) is carcinogenic, highlighting the importance of substituent effects on toxicity .

Biological Activity

N,N'-ethane-1,2-diylbis(4-methoxybenzamide), a compound belonging to the benzamide class, has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of N,N'-ethane-1,2-diylbis(4-methoxybenzamide) involves the reaction of 4-methoxybenzoic acid derivatives with ethylenediamine under controlled conditions. The resulting compound is characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) : This technique helps confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the presence of specific functional groups.
  • Infrared Spectroscopy (FTIR) : Provides information about the functional groups present in the compound based on their vibrational transitions.

Anticancer Activity

N,N'-ethane-1,2-diylbis(4-methoxybenzamide) has shown promising results in various cancer cell lines. A study evaluated its cytotoxic effects against prostate cancer (PC3) and lung cancer (H460) cell lines. The results indicated that this compound exhibited significant growth inhibition with GI50 values of 2.473 µM for PC3 and 7.339 µM for H460 cells .

Table 1: Cytotoxic Activity of N,N'-ethane-1,2-diylbis(4-methoxybenzamide)

Cell LineGI50 (µM)
PC32.473
H4607.339

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells. Further molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, N,N'-ethane-1,2-diylbis(4-methoxybenzamide) has demonstrated antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive bacteria such as Kocuria rosea and Micrococcus luteus, showing diameter inhibition halos of 13±2 mm and 9±2 mm respectively .

Table 2: Antimicrobial Activity of N,N'-ethane-1,2-diylbis(4-methoxybenzamide)

Bacterial StrainInhibition Halo (mm)
Kocuria rosea13±2
Micrococcus luteus9±2
Escherichia coli8±2

The compound's effectiveness against Escherichia coli was lower compared to Gram-positive strains, indicating a selective antimicrobial profile.

Case Studies

Several studies have explored the broader implications of benzamide derivatives in medicinal chemistry. For instance, a case study highlighted the potential of benzamides as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism linked to cancer progression . The findings suggest that modifications in the benzamide structure could enhance their inhibitory effects on DHFR and other targets.

Another case study focused on the synthesis of various benzamide derivatives, demonstrating their broad biological activities including anticancer and antimicrobial effects. This underscores the versatility of benzamides as lead compounds for drug development .

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